2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a complex organic compound that features a cyano group, morpholine rings, and a quinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the morpholine rings: This step might involve nucleophilic substitution reactions where morpholine is introduced to the aromatic rings.
Formation of the cyano group: This can be done through a nucleophilic addition of cyanide to an appropriate precursor.
Final coupling: The final step would involve coupling the quinoline and phenyl rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution might involve reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with morpholine and quinoline moieties can interact with enzymes or receptors, modulating their activity. The cyano group might also play a role in binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a quinoline.
2-cyano-N-(4-piperidin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine.
Uniqueness
The unique combination of morpholine and quinoline rings in 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c28-19-22(27(33)29-23-5-7-24(8-6-23)31-9-13-34-14-10-31)18-21-17-20-3-1-2-4-25(20)30-26(21)32-11-15-35-16-12-32/h1-8,17-18H,9-16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFFMVKZIENTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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